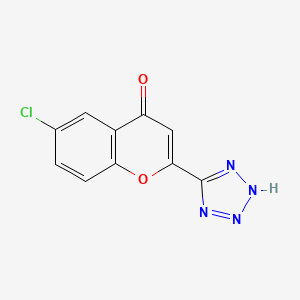![molecular formula C33H29CuK3N4O6 B14679147 copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate CAS No. 28853-00-1](/img/structure/B14679147.png)
copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate is a complex organic compound that features a porphyrin ring structure. This compound is notable for its coordination with copper and potassium ions, which imparts unique chemical and physical properties. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme, which is crucial for oxygen transport in blood.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate can be achieved through several methods:
Reaction of Basic Copper(II) Carbonate with Carboxylic Acid: This method involves reacting basic copper(II) carbonate with the appropriate carboxylic acid to form the copper carboxylate complex.
Reaction of Sodium Salt of Carboxylic Acid with Copper(II) Sulfate: This method involves the reaction of the sodium salt of the carboxylic acid with copper(II) sulfate in an aqueous solution.
Reaction of Copper(II) Acetate with Carboxylic Acid in Ethanol-Water Solution: This method is particularly useful when the carboxylic acid is insoluble in water but soluble in ethanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired properties of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the copper ion can change its oxidation state.
Reduction: Reduction reactions can also occur, particularly involving the copper ion.
Substitution: The compound can participate in substitution reactions, where one ligand in the coordination complex is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or hydrazine.
Substitution Reagents: Various ligands that can replace existing ones in the coordination complex.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state copper complexes, while reduction may yield lower oxidation state complexes.
Applications De Recherche Scientifique
Copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Studied for its potential role in mimicking natural enzymes and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific pathways in diseases.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The copper ion can interact with molecular targets, influencing pathways such as electron transport and catalysis. The porphyrin ring structure allows for interactions with a wide range of molecules, making it versatile in its applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heme: A naturally occurring porphyrin complex with iron instead of copper.
Chlorophyll: A magnesium-containing porphyrin complex involved in photosynthesis.
Phthalocyanines: Synthetic porphyrin-like compounds used in dyes and pigments.
Uniqueness
Copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate is unique due to its specific coordination with copper and potassium ions, which imparts distinct chemical and physical properties compared to other porphyrin complexes.
Propriétés
Numéro CAS |
28853-00-1 |
|---|---|
Formule moléculaire |
C33H29CuK3N4O6 |
Poids moléculaire |
758.4 g/mol |
Nom IUPAC |
copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate |
InChI |
InChI=1S/C33H34N4O6.Cu.3K/c1-6-18-10-19-11-27-20(7-2)15(3)23(35-27)13-24-16(4)21(8-9-28(38)39)31(36-24)22(12-29(40)41)32-30(33(42)43)17(5)25(37-32)14-26(18)34-19;;;;/h7,10-11,13-14,16,21H,2,6,8-9,12H2,1,3-5H3,(H5,34,35,36,37,38,39,40,41,42,43);;;;/q;+2;3*+1/p-5 |
Clé InChI |
ANCLEWHDVPMSMQ-UHFFFAOYSA-I |
SMILES canonique |
CCC1=CC2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C.[K+].[K+].[K+].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
![2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide](/img/structure/B14679076.png)
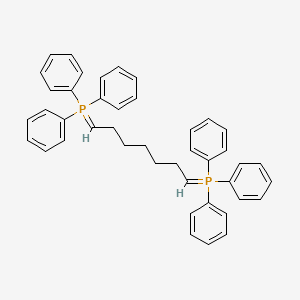
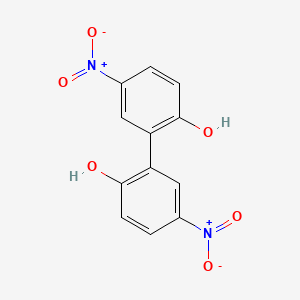
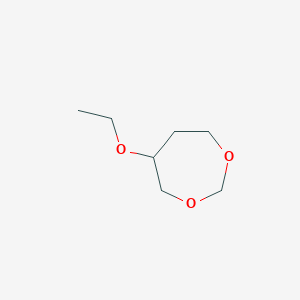
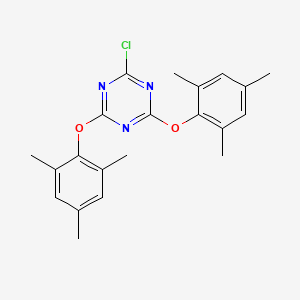
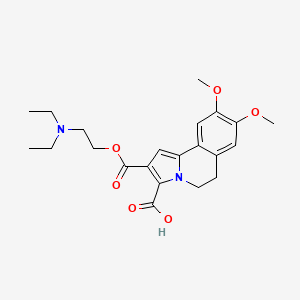
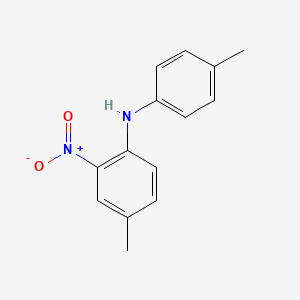


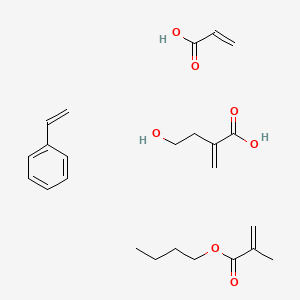
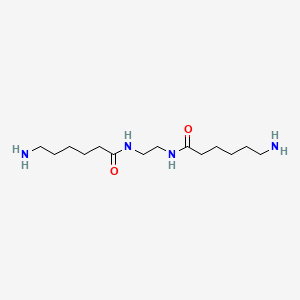
![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]-](/img/structure/B14679140.png)
